2-(Cyclohexylamino)-5-nitrobenzoic acid
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Overview
Description
2-(Cyclohexylamino)-5-nitrobenzoic acid is an organic compound . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety . Its structure contains a hydrophilic taurine (2-aminoethanesulfonic acid) moiety and a hydrophobic cyclohexyl group .
Synthesis Analysis
Cyclohexylamine, a component of 2-(Cyclohexylamino)-5-nitrobenzoic acid, can be produced by two routes. The main one is the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It can also be prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular formula of 2-(Cyclohexylamino)-5-nitrobenzoic acid is C13H17NO2 . It has an average mass of 219.280 Da and a mono-isotopic mass of 219.125931 Da .Chemical Reactions Analysis
Cyclohexylamine, a component of 2-(Cyclohexylamino)-5-nitrobenzoic acid, is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .Physical And Chemical Properties Analysis
Amino acids, which 2-(Cyclohexylamino)-5-nitrobenzoic acid is a type of, are typically colorless, crystalline substances . They have high melting points (200-300°C) due to ionic properties .Scientific Research Applications
Biological Buffering Agent
2-(Cyclohexylamino)-5-nitrobenzoic acid can serve as a buffering agent in biological and biochemical research. Buffers are crucial for maintaining the pH of solutions in biological systems, which is essential for the proper functioning of enzymes and other biomolecules. The compound’s structure suggests it could be useful in maintaining pH stability in a specific range, which is vital for experiments involving enzymatic reactions and protein folding processes .
Enzymology Studies
In enzymology, researchers often require specific pH conditions to study enzyme kinetics and mechanisms. 2-(Cyclohexylamino)-5-nitrobenzoic acid could be used to create an optimal environment for such studies, ensuring that enzymes retain their activity and stability throughout the experiment .
Medicinal Chemistry
In medicinal chemistry, the cyclohexylamine moiety of the compound could be explored for its potential pharmacological properties. Cyclohexylamine derivatives are known to exhibit various biological activities, and thus, this compound could serve as a starting point for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 2-(Cyclohexylamino)-5-nitrobenzoic acid is the Serine/threonine-protein kinase Chk1 in humans . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, 2-(Cyclohexylamino)-5-nitrobenzoic acid is used as a buffer in specific biological processes, indicating that its efficacy and stability could be influenced by pH . .
Safety and Hazards
properties
IUPAC Name |
2-(cyclohexylamino)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBFWXYFXWPTQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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